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molecular formula C9H7NO2 B165078 5-Phenylisoxazol-3-ol CAS No. 939-05-9

5-Phenylisoxazol-3-ol

Cat. No. B165078
M. Wt: 161.16 g/mol
InChI Key: AFVFIJAYAFTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075208

Procedure details

To 60 g of 5-phenyl-3-isooxazolone was added 150 ml of methyl p-toluenesulfonate and the mixture obtained wa stirred for 3 hours at 80° C. The reaction mixture was allowed to cool, and after gradually adding thereto 30 ml of an aqueous 10% sodium hydroxide solution and 50 ml of an aqueous 30% ammonia solution under cooling, the resultant mixture was stirred for one hour at room temperature. Then, 500 ml of water was further added thereto and the mixture was stirred for a few hours at room temperature to deposit crystals, which were collected by filtration and dried to provide 30 g of the desired compound. The yield was 46%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][NH:10][C:9](=[O:12])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:13]1(C)C=CC(S(OC)(=O)=O)=CC=1.[OH-].[Na+].N>O>[CH3:13][C:8]1[C:9](=[O:12])[NH:10][O:11][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(NO1)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
wa stirred for 3 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
after gradually adding
STIRRING
Type
STIRRING
Details
the mixture was stirred for a few hours at room temperature
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(NOC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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